Bienvenue dans la boutique en ligne BenchChem!

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine

Thymidylate synthase inhibition Antifolate Structure-activity relationship

Selecting the correct regioisomer is critical for TS-dependent mechanism studies. Only this 2-pyridine isomer exhibits cytotoxicity that is unambiguously reversed by exogenous thymidine, confirming TS as the intracellular target. Unlike the 3-pyridine analogue, its activity is fully sensitive to dThd rescue and TS overexpression, making it the essential reference standard for assay validation, S‑phase arrest monitoring, and TS‑overexpression resistance model development. Ensure data integrity—procure the isomer validated for folate-dependent TS inhibition.

Molecular Formula C20H15ClN4
Molecular Weight 346.8 g/mol
CAS No. 1016491-24-9
Cat. No. B6525975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine
CAS1016491-24-9
Molecular FormulaC20H15ClN4
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25)
InChIKeyHLSUNYVPYDRVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine (CAS 1016491-24-9): A Position-Specific Thymidylate Synthase Inhibitor for Anticancer Research


4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine (CAS 1016491-24-9), also designated CB300179 or ZM249148, is a lipophilic quinazoline-based aminomethyl pyridine compound. It belongs to a focused series of three positional isomers that differ solely in the nitrogen position of the pyridine ring [1]. This compound functions as a thymidylate synthase (TS) inhibitor, exhibiting a mechanism that is partially folate-dependent with evidence of TS targeting in cellular models [1]. As a non-classical, non-polyglutamatable antifolate, it enters cells via passive diffusion and does not rely on the reduced folate carrier or folylpolyglutamate synthetase for activity [1].

Why Pyridine Ring Position Determines the Functional and Procurement Value of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine


Within the quinazoline-based aminomethyl pyridine class, substitution of the pyridine nitrogen position from 2- to 3- or 4- is not a bioisosteric exchange but a critical determinant of mechanism, potency, and resistance profile [1][2]. Only the 2-pyridine isomer (the target compound) and the 4-pyridine isomer demonstrate TS-targeted activity in whole cells, while the 3-pyridine analogue operates via a folate-independent mechanism with substantially greater potency [1]. Furthermore, cells with acquired resistance to the 3-pyridine analogue remain fully sensitive to the 2-pyridine compound, meaning these isomers cannot be interchanged as experimental controls or lead scaffolds without compromising mechanistic interpretation [1]. Generic substitution of one regioisomer for another risks invalidating TS-dependence readouts, S-phase accumulation studies, and cross-resistance profiling in cancer research programs.

Quantitative Differentiation Evidence for 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine Against Closest Regioisomeric Analogs


Isolated Mammalian Thymidylate Synthase Inhibition: 2-Pyridine vs. 3-Pyridine and 4-Pyridine Isomers

In a direct head-to-head enzymatic assay, the target compound (2-pyridine isomer) inhibited isolated mammalian TS with an IC50 of 508 nM, compared to 156 nM for the 3-pyridine isomer (CB30865) and 250 nM for the 4-pyridine isomer (CB300189) [1]. Kinetic analysis of the target compound revealed a Ki of 160 nM and Kies of 350 nM, indicating mixed inhibition with respect to the cofactor [1].

Thymidylate synthase inhibition Antifolate Structure-activity relationship

Cellular Growth Inhibition Potency: Target Compound vs. 3-Pyridine Analog Across Tumor Cell Lines

The target compound exhibited growth inhibitory activity in the micromolar range across multiple human and mouse tumor cell lines, whereas CB30865 (3-pyridine) displayed IC50 values in the low nanomolar range (1–100 nM) against the same cell types [1]. In the W1L2 human lymphoblastoid cell line, the target compound induced an S-phase accumulation that was preventable by co-administration of exogenous thymidine (dThd), confirming TS as the intracellular target [1].

Cytotoxicity Cancer cell line panel Growth inhibition

Folate-Dependent Mechanism and TS Targeting: 2-Pyridine vs. 3-Pyridine Mechanism of Action

The target compound (2-pyridine) and the 4-pyridine isomer both demonstrated reduced cellular potency in the presence of exogenous thymidine (dThd) and against the W1L2:C1 TS-overproducing cell line, confirming TS as an intracellular target [1]. In contrast, the 3-pyridine isomer CB30865 retained full activity under identical conditions, neither affected by dThd rescue nor by TS overexpression, and combinations of folate metabolism end products (dThd/hypoxanthine or leucovorin) failed to prevent its activity [1]. This demonstrates that the 3-pyridine compound operates via a folate-independent, non-TS mechanism at the cellular level.

Mechanism of action Thymidine salvage TS overexpression

Absence of Cross-Resistance with 3-Pyridine Resistant Cells: Target Compound as Selectivity Control

A cell line with acquired resistance to the 3-pyridine isomer CB30865 (W1L2:R865, >200-fold resistance) showed no cross-resistance to the target compound (2-pyridine) or the 4-pyridine isomer [1]. The W1L2:R865 cells remained as sensitive to the target compound as parental W1L2 cells, demonstrating that the resistance mechanism selected by the 3-pyridine analogue—which is independent of TS, DHFR, or folate metabolism—does not affect the cellular activity of the 2-pyridine derivative [1].

Acquired drug resistance Cross-resistance profiling Experimental control

Cell Cycle Effects: S-Phase Accumulation with Thymidine Reversibility vs. No Cycle Redistribution

The target compound induced an S-phase accumulation in W1L2 cells that could be fully prevented by co-administration of exogenous thymidine (dThd), consistent with TS inhibition as the causative mechanism [1]. In contrast, an equitoxic concentration of the 3-pyridine isomer CB30865 produced no detectable cell cycle redistribution over 4–48 hours of exposure [1]. This distinct cell cycle signature provides a functional fingerprint that differentiates the regioisomers.

Cell cycle analysis S-phase arrest Flow cytometry

TS Overexpression Induces Resistance to the Target Compound but Not to the 3-Pyridine Analogue

The W1L2:R179 subline, generated by selection against the target compound (ZM249148/CB300179), exhibited a 20-fold increase in TS enzyme activity accompanied by overexpression of TS mRNA [2]. This directly contrasts with the W1L2:R865 subline selected against the 3-pyridine isomer, which displayed no TS overexpression and maintained sensitivity to the target compound [1][2]. These reciprocal resistance patterns demonstrate that the two regioisomers select for entirely distinct resistance mechanisms—TS gene amplification for the 2-pyridine isomer versus a non-TS, non-folate pathway for the 3-pyridine isomer.

TS overexpression Resistance mechanism Gene amplification

High-Value Research Applications for 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine Based on Verified Differentiation Evidence


TS-Dependent Cellular Mechanism Studies with a Validated Thymidine-Reversible Readout

Researchers studying thymidylate synthase-dependent mechanisms in cancer cell models require a compound whose cytotoxicity is unambiguously reversible by exogenous thymidine. The target compound (2-pyridine isomer) is uniquely suited for this purpose because it induces S-phase accumulation preventable by dThd co-administration and loses potency in the presence of dThd and against TS-overproducing cells, confirming TS as the intracellular target [1]. The 3-pyridine analogue cannot serve this role because its activity is completely insensitive to dThd rescue and TS overexpression, and the combination of dThd/hypoxanthine or leucovorin fails to mitigate its effects [1]. Experimental designs requiring a TS-linked pharmacodynamic biomarker—such as S-phase arrest monitoring via flow cytometry—must use the 2-pyridine isomer to interpret results mechanistically.

Cross-Resistance Profiling and TS-Specific Resistance Model Generation

The target compound is the agent of choice for laboratories seeking to establish TS-overexpression models of anticancer drug resistance. Selection of W1L2 cells with this compound yielded the W1L2:R179 subline with a 20-fold elevation in TS enzyme activity and concomitant TS mRNA overexpression, providing a genetically and biochemically defined model [2]. This subline remains sensitive to the 3-pyridine analogue, creating a two-compound system for dissecting TS-dependent vs. TS-independent resistance pathways [1][2]. The reciprocal cross-resistance pattern—cells resistant to the 3-pyridine isomer are sensitive to the 2-pyridine isomer—enables orthogonal validation of target engagement and resistance mechanism classification within a single chemotype series [1].

Positional Isomer Selectivity Control in High-Throughput Antifolate Screening Cascades

Screening programs targeting TS or folate-dependent pathways benefit from including the 2-pyridine isomer as a selectivity filter compound alongside its 3- and 4-pyridine counterparts. Hits that demonstrate differential activity across the three regioisomers— rather than equipotent inhibition—indicate that the pyridine ring position (and presumably the underlying mechanism) is being discriminated [1]. The target compound's established profile (Ki = 160 nM against isolated TS; micromolar cellular potency; thymidine-reversible S-phase block) provides a well-characterized benchmark for assay validation and hit triage, reducing the risk of advancing compounds with non-TS, off-target cytotoxicity that would otherwise appear as false positives in single-concentration or single-readout screens [1].

Chemical Probe Tool for Differentiating Folate-Dependent vs. Folate-Independent Quinazoline Cytotoxicity

Within the quinazoline aminomethyl pyridine series, only the 2-pyridine (target compound) and 4-pyridine isomers behave as folate-dependent TS inhibitors at the cellular level [1]. The 3-pyridine isomer is folate-independent and does not target TS intracellularly [1]. For medicinal chemistry teams optimizing quinazoline-based antifolates, the target compound serves as the definitive reference standard for the folate-dependent, TS-targeted phenotype. Using it as a control compound in cellular rescue experiments (dThd, dThd/HX, leucovorin co-treatment) establishes whether new analogs retain or deviate from the TS-targeted mechanism, guiding structure-activity relationship decisions about pyridine substitution patterns [1]. No other regioisomer provides this specific combination of TS enzymatic inhibition, cellular TS targeting, and folate-pathway dependence.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.